molecular formula C13H21NO3 B1146501 (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate CAS No. 143268-07-9

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B1146501
CAS No.: 143268-07-9
M. Wt: 239.31 g/mol
InChI Key: FAFPNFIAMGOSNB-GXSJLCMTSA-N
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Description

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique indole structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization and esterification to introduce the tert-butyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole structure allows it to bind to various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate: A racemic mixture with similar properties.

    tert-Butyl 5-oxo-1,2,3,4-tetrahydro-1H-indole-1-carboxylate: A structurally related compound with different reactivity.

Uniqueness

(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral drug development .

Properties

CAS No.

143268-07-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1

InChI Key

FAFPNFIAMGOSNB-GXSJLCMTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2

SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2

Synonyms

(3aR,7aS)-rel-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester;  _x000B_cis-(±)-Octahydro-5-oxo-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester; 

Origin of Product

United States

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